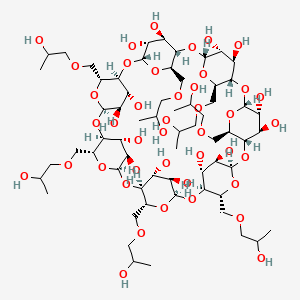

Hydroxypropyl-beta-cyclodextrin

Description

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHGICHYURWBS-LKONHMLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017375 | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107745-73-3 | |

| Record name | beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of hydroxypropyl-beta-cyclodextrin

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxypropyl-β-Cyclodextrin (HPβCD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxypropyl-β-cyclodextrin (HPβCD), a widely used excipient in the pharmaceutical industry to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. This document details the chemical synthesis process, purification methods, and a suite of analytical techniques for thorough characterization.

Synthesis of Hydroxypropyl-β-Cyclodextrin

The synthesis of HPβCD involves the etherification of β-cyclodextrin with propylene (B89431) oxide in an alkaline solution. The reaction introduces hydroxypropyl groups at the hydroxyl sites of the glucose units of the β-cyclodextrin molecule. The extent of this substitution, known as the degree of substitution (DS), is a critical parameter that influences the physicochemical properties of the final product.

Chemical Reaction

The fundamental reaction for the synthesis of HPβCD is as follows:

β-Cyclodextrin + Propylene Oxide --(NaOH)--> Hydroxypropyl-β-Cyclodextrin

The reaction is typically carried out in an aqueous solution of sodium hydroxide (B78521), which acts as a catalyst.

Synthesis and Purification Workflow

The overall process for producing and purifying HPβCD can be visualized as a multi-step workflow, starting from the raw materials to the final, characterized product.

Caption: Overall workflow for the synthesis and purification of HPβCD.

Experimental Protocol for Synthesis

This protocol describes a typical laboratory-scale synthesis of HPβCD.

Materials:

-

β-Cyclodextrin (anhydrous)

-

Sodium hydroxide (NaOH)

-

Propylene oxide

-

Deionized water

-

Hydrochloric acid (HCl) (for neutralization)

-

Acetone (B3395972) (for washing)

Procedure:

-

Preparation of Alkaline β-Cyclodextrin Solution: Dissolve a specific molar amount of β-cyclodextrin in a sodium hydroxide solution (e.g., 5-10% w/w) in a sealed reaction vessel. A common molar ratio of β-cyclodextrin to NaOH is approximately 1:3.[1]

-

Reaction with Propylene Oxide: Add propylene oxide to the alkaline β-cyclodextrin solution. The molar ratio of β-cyclodextrin to propylene oxide can be varied to control the degree of substitution, with a typical range being 1:2.5 to 1:10.5.[1]

-

Reaction Conditions: The reaction is typically carried out at a temperature between 40-60°C for several hours (e.g., 2-4 hours) under controlled pressure (0-0.6 MPa).[1][2]

-

Neutralization: After the reaction is complete, cool the mixture and neutralize it to a pH of approximately 7 with hydrochloric acid.[2]

-

Purification:

-

Filtration: Filter the neutralized solution to remove any solid byproducts.

-

Impurity Removal: The filtrate can be purified by methods such as ultrafiltration, dialysis, or column chromatography to remove unreacted starting materials, salts, and propylene glycol byproducts.[2]

-

Washing: The purified product can be washed with a solvent like acetone to remove oligopropylene glycols.[3]

-

-

Drying: The final product is obtained by drying the purified solution, for example, by spray drying or freeze-drying, to yield a white powder.

Characterization of Hydroxypropyl-β-Cyclodextrin

A thorough characterization of the synthesized HPβCD is crucial to ensure its quality, purity, and suitability for its intended application. This involves a combination of spectroscopic and thermal analysis techniques.

Analytical Characterization Workflow

The characterization of HPβCD typically follows a structured workflow to assess its identity, purity, and key physicochemical properties.

References

An In-depth Technical Guide to the Physicochemical Properties of Hydroxypropyl-Beta-Cyclodextrin (HPβCD)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of hydroxypropyl-beta-cyclodextrin (HPβCD), a widely used excipient in the pharmaceutical industry. The information presented herein is intended to support research, development, and formulation activities involving this versatile cyclic oligosaccharide.

Core Physicochemical Properties

This compound is a derivative of beta-cyclodextrin (B164692), where hydroxypropyl groups substitute the hydroxyl groups of the glucose units.[1] This modification significantly enhances its aqueous solubility compared to the parent beta-cyclodextrin, making it a valuable tool for improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3]

The key physicochemical properties of HPβCD are summarized in the table below. It is important to note that HPβCD is a mixture of different species with varying degrees of substitution, which can influence these properties.[2]

| Property | Value | References |

| Molecular Formula | C₆₃H₁₁₂O₄₂ (example) | [4] |

| Average Molecular Weight | ~1250 - 1541.5 g/mol | [4][5] |

| Appearance | White to slightly yellow, amorphous or crystalline powder | [2][6] |

| Melting Point | ~278 °C (with decomposition) | [2][5] |

| Solubility in Water | Highly soluble (>50% w/v) | [1][6] |

| Solubility in other solvents | Soluble in 50% ethanol (B145695) and methanol; almost insoluble in acetone (B3395972) and chloroform. | [6] |

| Degree of Substitution (DS) | Varies, typically 4.5 to 6.3 | [7] |

| Hygroscopicity | Possesses relative hygroscopicity | [6] |

Complexation Capacity

The most critical functional property of HPβCD is its ability to form non-covalent inclusion complexes with a wide variety of "guest" molecules.[1] The toroidal structure of HPβCD features a hydrophobic inner cavity and a hydrophilic exterior. This amphiphilic nature allows it to encapsulate hydrophobic molecules, or hydrophobic moieties of larger molecules, within its cavity, thereby increasing their apparent solubility and stability in aqueous solutions.[1][8]

The efficiency of this complexation is influenced by several factors, including the size and shape of the guest molecule, the degree of substitution of the HPβCD, and the pH and temperature of the medium.[7][9] The stability of these complexes is characterized by the stability constant (Kc), with higher values indicating a more stable complex. For instance, the stability constant for the complex between celecoxib (B62257) and HPβCD has been reported to be 474.3 M⁻¹.

The formation of inclusion complexes can significantly enhance the bioavailability of poorly soluble drugs. For example, complexation of toltrazuril (B1682979) with HPβCD has been shown to increase its oral bioavailability in rabbits.[10]

Experimental Protocols

Accurate characterization of HPβCD and its inclusion complexes is crucial for formulation development. The following sections detail the methodologies for key analytical techniques.

Phase-solubility studies are fundamental for determining the stoichiometry and stability constant of HPβCD-drug complexes. The method, as described by Higuchi and Connors, involves the following steps:

-

Preparation of HPβCD Solutions: Prepare a series of aqueous solutions with increasing molar concentrations of HPβCD (e.g., 0 to 15 mM).[11]

-

Equilibration with Excess Drug: Add an excess amount of the guest drug to each HPβCD solution in sealed containers.

-

Shaking and Equilibration: Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 48-72 hours) to reach equilibrium.[12]

-

Sample Collection and Analysis: Withdraw aliquots from the supernatant, filter to remove undissolved drug, and analyze the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectrophotometry.[12]

-

Data Analysis: Plot the concentration of the dissolved drug against the concentration of HPβCD. The resulting phase-solubility diagram provides information on the complex stoichiometry (often 1:1) and allows for the calculation of the stability constant (Kc).[13]

DSC is a thermal analysis technique used to investigate the solid-state properties of HPβCD and its inclusion complexes. The formation of an inclusion complex can be confirmed by the disappearance or shifting of the melting endotherm of the guest molecule.[14][15]

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-3 mg) into an aluminum DSC pan.[16]

-

Sealing: Crimp the pan to seal it. An empty, sealed pan is used as a reference.[16]

-

Heating Program: Heat the sample and reference pans at a constant rate (e.g., 5-10°C/min) under a nitrogen atmosphere over a defined temperature range (e.g., 25°C to 400°C).[11][16]

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.[15]

-

Interpretation: Analyze the resulting thermogram for changes in thermal events, such as melting points, which indicate the formation of an inclusion complex.[15]

¹H NMR spectroscopy is a powerful tool for elucidating the structure of inclusion complexes in solution. Chemical shift changes of both the host (HPβCD) and guest protons upon complexation provide direct evidence of inclusion and can reveal the geometry of the complex.[17][18]

Protocol:

-

Sample Preparation: Dissolve the guest molecule and HPβCD in a suitable deuterated solvent (e.g., D₂O or d-DMSO) at various molar ratios.[17][19]

-

NMR Data Acquisition: Record ¹H NMR spectra for the guest, HPβCD, and their mixtures at a constant temperature.[19]

-

Spectral Analysis: Analyze the changes in the chemical shifts (Δδ) of the protons of both the host and guest molecules. Protons of the guest molecule that are located inside the HPβCD cavity will typically show significant upfield or downfield shifts.[17]

-

2D NMR (ROESY): For more detailed structural information, two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be performed. This technique detects through-space correlations between protons of the host and guest that are in close proximity, confirming the inclusion and providing insights into the orientation of the guest within the cavity.[18]

Visualizations

Caption: A flowchart illustrating the typical experimental workflow for the preparation and comprehensive characterization of a this compound (HPβCD)-drug inclusion complex.

Caption: A diagram illustrating the logical progression from the fundamental physicochemical properties of HPβCD to its diverse applications in pharmaceutical formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Hydroxypropyl-β-cyclodextrin | 128446-35-5 [chemicalbook.com]

- 3. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 4. 2-Hydroxypropyl-Beta-Cyclodextrin | C63H112O42 | CID 14049689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya [atamanchemicals.com]

- 6. News - What is hydroxypropyl beta-cyclodextrin used for [unilongmaterial.com]

- 7. mdpi.com [mdpi.com]

- 8. Hydroxypropyl-b-cyclodextrin | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]

- 9. The effect of different degrees of substitution in the case of (2-hydroxypropyl) beta-cyclodextrin - CarboHyde [carbohyde.com]

- 10. dovepress.com [dovepress.com]

- 11. jpionline.org [jpionline.org]

- 12. mdpi.com [mdpi.com]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proton magnetic resonance ((1)HNMR) spectroscopy and physicochemical studies of zaleplon-hydroxypropyl-β-cyclodextrin inclusion compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Complex formation of chlorhexidine gluconate with hydroxypropyl-β-cyclodextrin (HPβCD) by proton nuclear magnetic resonance spectroscopy ((1)H NMR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

hydroxypropyl-beta-cyclodextrin structure and function

An In-depth Technical Guide to Hydroxypropyl-Beta-Cyclodextrin: Structure, Function, and Applications

Introduction

This compound (HPβCD) is a chemically modified cyclic oligosaccharide that has garnered significant attention and widespread use in the pharmaceutical industry.[1][2][3] Derived from beta-cyclodextrin (B164692) (βCD), HPβCD is composed of seven α-1,4-linked glucopyranose units.[1][4] The introduction of hydroxypropyl groups onto the hydroxyl positions of the βCD molecule overcomes the limited aqueous solubility of the parent compound, significantly enhancing its utility in various formulations.[4][5] This modification results in an excipient with high water solubility, low toxicity, and the remarkable ability to form inclusion complexes with a wide array of hydrophobic molecules.[4][6]

This technical guide provides a comprehensive overview of the structure, function, and applications of HPβCD, with a focus on its role in drug development. It is intended for researchers, scientists, and professionals involved in drug formulation and delivery.

Structure and Physicochemical Properties

Chemical Structure

HPβCD is synthesized by the reaction of β-cyclodextrin with propylene (B89431) oxide in an alkaline solution.[1][2] This reaction introduces hydroxypropyl (CH₂CH(OH)CH₃) groups at the 2, 3, and 6 hydroxyl positions of the glucose units. The result is a mixture of isomers with varying degrees of substitution (DS), which influences the final properties of the HPβCD product, such as its solubility and complexation efficiency.[1][4]

The molecule has a toroidal or truncated cone shape, which features a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[1][4][7] This amphiphilic nature is the foundation of its primary function.[4]

Physicochemical Properties

The introduction of hydroxypropyl groups disrupts the hydrogen bonding network of the parent β-cyclodextrin, leading to a significant increase in aqueous solubility (greater than 50 g/100 mL) and a reduction in crystallinity.[5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Weight (Average) | ~1400 g/mol (varies with DS) | [1] |

| Appearance | White to slightly yellow powder | [2] |

| Melting Point | 278 °C (decomposes) | [1][2] |

| Water Solubility | >50% (w/v) or >500 mg/mL | [4][5] |

| Cavity Diameter | ~7.5 Å | |

| Density | ~1.05 g/cm³ at 20.3°C | [2] |

Function and Mechanism of Action

Inclusion Complex Formation

The most critical function of HPβCD is its ability to form non-covalent inclusion complexes with a wide variety of guest molecules.[4][8] This process is driven by the hydrophobic effect, where a poorly water-soluble "guest" molecule is encapsulated within the lipophilic cavity of the "host" HPβCD molecule.[8]

The formation of an inclusion complex is a dynamic equilibrium process. It effectively shields the hydrophobic guest from the aqueous environment, leading to a significant increase in its apparent solubility and dissolution rate.[4][9] This encapsulation can also protect the guest molecule from degradation by factors such as light or oxidation.[10]

Figure 1: Logical relationship of HPβCD structure to function.

Cholesterol Extraction

HPβCD is known to interact with cellular membranes and can efficiently extract cholesterol.[11][12] This property is particularly relevant in the context of diseases characterized by abnormal cholesterol accumulation, such as Niemann-Pick Disease Type C (NPC).[13][14] The mechanism involves HPβCD acting as a cholesterol acceptor or shuttle, facilitating its removal from lysosomal and endosomal compartments.[7][14]

Applications in Drug Development

HPβCD is a versatile excipient used across various stages of drug development and in numerous dosage forms.[3] Its primary applications stem from its ability to form inclusion complexes.

-

Solubility Enhancement : A primary application is to increase the aqueous solubility of poorly soluble drugs (Biopharmaceutics Classification System Class II and IV), which can significantly improve their bioavailability.[1][9][10]

-

Stability Improvement : By encapsulating labile drugs, HPβCD can protect them from hydrolysis, oxidation, and photodegradation, thus extending their shelf life.[10][15]

-

Bioavailability Enhancement : Increased solubility and dissolution rates often lead to improved and more consistent drug absorption and bioavailability.[2][16]

-

Taste Masking : The unpleasant taste of certain drugs can be masked by complexation with HPβCD.[1]

-

Controlled Drug Release : Formulations can be designed to modulate the release kinetics of a drug from the HPβCD complex, potentially extending its duration of action.[10][17]

-

Reduction of Irritation : It can reduce local irritation at the site of administration for some drugs.[16][18]

HPβCD is utilized in oral, parenteral, ophthalmic, and topical drug delivery systems.[3][5]

Experimental Protocols

Synthesis of this compound

The synthesis of HPβCD is typically achieved through the etherification of β-cyclodextrin with propylene oxide.

Methodology:

-

Reaction Setup : Charge a closed stainless steel high-pressure autoclave with β-cyclodextrin, deionized water, and a basic catalyst (e.g., sodium hydroxide). The molar ratio of reactants is a critical parameter.[19]

-

Etherification : Introduce propylene oxide into the reactor. The reaction is carried out at a controlled temperature (e.g., 50-90°C) and pressure (e.g., 0-0.6 MPa) for a specified duration (e.g., 2-4 hours).[19]

-

Neutralization and Filtration : After the reaction is complete, cool the mixture and neutralize it. The resulting solution is then filtered to remove any solid byproducts.[19]

-

Purification : The crude product is purified through a series of steps which may include washing with ethanol, extraction with acetone, and dialysis to remove unreacted starting materials and salts.[19]

-

Drying : The purified HPβCD solution is dried (e.g., by spray drying or freeze-drying) to obtain the final powder product.

Preparation of Drug-HPβCD Inclusion Complexes

Several methods can be employed to prepare inclusion complexes, with the choice depending on the physicochemical properties of the drug and the desired characteristics of the final product.

Methodologies:

-

Co-precipitation Method :

-

Dissolve HPβCD in an aqueous solution.

-

Dissolve the guest drug in a suitable organic solvent.

-

Add the drug solution to the HPβCD solution dropwise while stirring.

-

Continue stirring for an extended period (e.g., 24-48 hours) to allow for complex formation and equilibration.

-

Remove the organic solvent under vacuum.

-

The resulting aqueous solution containing the complex can be freeze-dried to obtain a solid powder.[20]

-

-

Kneading Method :

-

Mix the drug and HPβCD in a mortar.

-

Add a small amount of a hydroalcoholic solution to create a paste-like consistency.

-

Knead the mixture thoroughly for a specified time (e.g., 45-60 minutes).

-

Dry the resulting paste in an oven at a controlled temperature to remove the solvent.

-

The dried mass is then pulverized and sieved.[21]

-

-

Freeze-Drying Method :

-

Dissolve both the drug and HPβCD in a suitable solvent system (often an aqueous or co-solvent system).

-

Ensure complete dissolution of both components.

-

Flash-freeze the solution using, for example, liquid nitrogen.

-

Lyophilize the frozen solution under vacuum for an extended period (e.g., 48 hours) to remove the solvent via sublimation, yielding a porous, solid complex.[20]

-

Characterization of Inclusion Complexes

A workflow for the preparation and characterization of drug-HPβCD inclusion complexes is illustrated below.

Figure 2: Workflow for preparation and characterization of inclusion complexes.

Signaling Pathways and Cellular Mechanisms

In Niemann-Pick Type C disease, HPβCD has been shown to rescue cholesterol accumulation. Recent studies suggest that its mechanism may involve modulating the expression of key cellular proteins.

Proteomic analysis of NPC patient-derived cells treated with HPβCD revealed an induced expression of Lysosome-Associated Membrane Protein 1 (LAMP-1). Overexpression of LAMP-1 alone was shown to rescue cholesterol accumulation, suggesting that HPβCD may facilitate cholesterol export from late endosomes/lysosomes via a LAMP-1 dependent pathway, especially when the primary NPC1 protein is non-functional.[22]

Figure 3: Proposed HPβCD mechanism in rescuing NPC cholesterol accumulation.

Safety and Toxicology

HPβCD is generally recognized as safe (GRAS) for certain applications and has been approved for use in parenteral drug formulations.[4][7][17] It is well-tolerated in animal models (rats, mice, and dogs), particularly when administered orally.[23][24][25] The primary adverse event noted in humans, especially at high oral doses, is diarrhea.[23][25] Intravenous administration has been shown to be well-tolerated, with reversible histopathological changes in the lungs, liver, and kidney observed in animal studies at high doses, but no adverse effects on kidney function have been documented in humans to date.[23]

Conclusion

This compound is a highly versatile and valuable excipient in modern drug development. Its unique structure enables the formation of inclusion complexes, which provides an effective solution to the challenges of poor drug solubility, stability, and bioavailability. With a favorable safety profile and a growing understanding of its mechanisms of action in both drug delivery and therapeutic applications, HPβCD will continue to be a critical tool for researchers and scientists in the pharmaceutical field.

References

- 1. HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya [atamanchemicals.com]

- 2. 2-Hydroxypropyl-β-cyclodextrin | 128446-35-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. About Hydroxypropyl Beta Cyclodextrin :: ZyVersa Therapeutics, Inc. [zyversa.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. alfachemic.com [alfachemic.com]

- 11. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Understanding Hydroxypropyl Beta Cyclodextrin: Applications and Benefits in Chemical Additives-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. This compound: From Drug Delivery Enhancer to Biomedical Agent_Chemicalbook [chemicalbook.com]

- 18. Frontiers | Hydroxypropyl-β-Cyclodextrin-Complexed Resveratrol Enhanced Antitumor Activity in a Cervical Cancer Model: In Vivo Analysis [frontiersin.org]

- 19. CN101519460A - Synthetic method for this compound - Google Patents [patents.google.com]

- 20. ignited.in [ignited.in]

- 21. mdpi.com [mdpi.com]

- 22. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann-Pick C1 mutant cell via lysosome-associated membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Page loading... [guidechem.com]

- 25. researchgate.net [researchgate.net]

Hydroxypropyl-Beta-Cyclodextrin: A Comprehensive Toxicology Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide widely utilized in the pharmaceutical industry as a solubilizing agent and stabilizer for poorly water-soluble drugs. Its favorable safety profile has been a key factor in its widespread adoption. This in-depth technical guide provides a comprehensive review of the toxicology of HPβCD, summarizing key studies, detailing experimental methodologies, and visualizing associated toxicological pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental protocols are described to provide a thorough understanding of the conducted safety assessments.

Acute Toxicity

Acute toxicity studies in various animal models have demonstrated that HPβCD has a low order of acute toxicity, particularly when administered orally.

Data Presentation

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Vehicle | Dose | Observations | Reference |

| Rat | Oral (gavage) | Not Specified | Up to 5,000 mg/kg | No mortality or significant signs of toxicity observed. | [1] |

| Mouse | Intraperitoneal | Not Specified | Up to 10,000 mg/kg | Neither lethal nor did it produce any toxicity. | [2] |

| Cynomolgus Monkey | Intravenous | 50% w/v solution | 10,000 mg/kg | Not lethal. | [2] |

| Mouse | Intravenous | Not Specified | Up to 2,000 mg/kg | Not lethal. | [2] |

Experimental Protocols

Acute Oral Toxicity Study in Rats (Following OECD Guideline 423)

An acute oral toxicity study for a substance like HPβCD would typically follow the OECD 423 guideline (Acute Toxic Class Method).[3][4][5][6][7]

-

Test Animals: Healthy, young adult female Wistar rats are commonly used.[6] Animals are acclimated to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and water, except for a fasting period of at least 16 hours before oral administration.[3]

-

Dose Administration: The test substance is administered as a single dose by oral gavage. A stepwise procedure is used where a group of three animals is dosed at a time. The starting dose is selected based on available data.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for 14 days. Body weight is recorded weekly.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies have been conducted in several species to evaluate the long-term safety of HPβCD.

Data Presentation

Table 2: Subchronic and Chronic Toxicity of this compound

| Species | Duration | Route of Administration | Dose Levels | Key Findings | Reference |

| Rat | 90 days | Intravenous | 50, 100, 400 mg/kg/day | No adverse findings at 50 mg/kg/day. | [8] |

| Dog | 90 days | Intravenous | 50, 100, 400 mg/kg/day | No adverse findings at the tested doses. | [8] |

| Dog | 12 months | Oral (gavage) | 500, 1000, 2000 mg/kg/day | No-effect dose level was 1000 mg/kg/day. Higher doses showed softened feces and urinary tract histological changes. | [8] |

| Rat | 2 years | Diet | 500, 2000, 5000 mg/kg/day | No evidence of primary carcinogenic potential. | [8] |

| Mouse | 18 months | Diet | 500, 2000, 5000 mg/kg/day | No effect on survival and no increase in total tumor incidence. | [8] |

Experimental Protocols

90-Day Subchronic Oral Toxicity Study in Dogs (Following OECD Guideline 409)

A 90-day oral toxicity study in a non-rodent species like the Beagle dog would generally adhere to OECD Guideline 409.[9][10][11]

-

Test Animals: Young, healthy Beagle dogs of both sexes are used. They are acclimated to the laboratory environment before the study begins.

-

Housing and Feeding: Dogs are housed individually in pens and fed a standard certified laboratory diet. Water is available ad libitum.

-

Dose Administration: The test substance is administered daily, typically in gelatin capsules or mixed with a small amount of food, for 90 consecutive days. At least three dose levels and a concurrent control group are used.

-

Observations: Daily clinical observations are performed. Body weight and food consumption are recorded weekly. Ophthalmoscopy is conducted before the start and at the end of the study.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals during the study.

-

Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. A comprehensive set of tissues is collected and preserved for histopathological examination.

Genotoxicity

A battery of genotoxicity tests has been conducted to assess the potential of HPβCD to induce genetic mutations.

Data Presentation

Table 3: Genotoxicity of this compound

| Test | System | Concentration/Dose | Result | Reference |

| Ames Test | S. typhimurium | Up to 1000 µ g/plate | Negative | [8] |

| In vivo Micronucleus Test | Species unknown | Up to 5000 mg/kg/day | Negative | [8] |

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect point mutations.[12][13][14][15]

-

Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid (histidine or tryptophan).

-

Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.[16][17][18][19][20]

-

Test Animals: Typically, mice or rats of both sexes are used.

-

Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested, along with a vehicle control and a positive control.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Analysis: Smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of at least 4000 cells per animal.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents to evaluate the carcinogenic potential of HPβCD.

Data Presentation

Table 4: Carcinogenicity of this compound

| Species | Duration | Route of Administration | Dose Levels | Key Findings | Reference |

| Rat | 2 years | Diet | 500, 2000, 5000 mg/kg/day | No evidence of primary carcinogenic potential. | [8] |

| Mouse | 18 months | Diet | 500, 2000, 5000 mg/kg/day | No effect on survival and no increase in total tumor incidence. | [8] |

Experimental Protocols

Combined Chronic Toxicity/Carcinogenicity Study in Rats (Following OECD Guideline 453)

A combined chronic toxicity and carcinogenicity study is often performed to assess both long-term toxicity and carcinogenic potential.[21][22][23][24]

-

Test Animals: Typically, rats of a specified strain are used. For the carcinogenicity phase, at least 50 animals of each sex per dose group are required.

-

Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for a period of 24 months. At least three dose levels and a concurrent control group are used.

-

Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at 6, 12, 18, and 24 months.

-

Pathology: A complete necropsy is performed on all animals. Organ weights are recorded. A comprehensive list of tissues from all animals is preserved for histopathological examination.

Reproductive and Developmental Toxicity

Studies have been conducted to assess the potential effects of HPβCD on fertility, reproduction, and embryonic development.

Data Presentation

Table 5: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | Route of Administration | Dose Levels | Key Findings | Reference |

| Rabbit | Embryo-fetal Development | Oral (gavage) | Up to 1250 mg/kg/day | No treatment-related malformations. At 1250 mg/kg, retarded ossification and decreased fetal and placental weights were observed, consistent with in utero growth retardation. The no-effect dose for developmental toxicity was 500 mg/kg. | [25] |

Experimental Protocols

Prenatal Developmental Toxicity Study in Rabbits (Following OECD Guideline 414)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus.[26][27][28][29]

-

Test Animals: Mated female rabbits are used.

-

Dose Administration: The test substance is administered daily by oral gavage from implantation (gestation day 6) to the day before scheduled cesarean section (gestation day 20). At least three dose levels and a control group are used.

-

Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded regularly.

-

Fetal Evaluations: On gestation day 21, females are euthanized, and the uteri are examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Mechanisms of Toxicity

While generally considered safe, at high doses or under specific experimental conditions, HPβCD has been associated with certain toxicities, primarily ototoxicity and nephrotoxicity.

Ototoxicity

HPβCD-induced hearing loss has been observed in some animal models and is thought to be related to the loss of outer hair cells in the cochlea.[30] The proposed mechanism involves the activation of the extrinsic apoptosis pathway.

Caption: HPβCD-induced ototoxicity is mediated by the extrinsic apoptosis pathway, involving the activation of caspase-8 and subsequent executioner caspases.

Nephrotoxicity

At high parenteral doses, HPβCD can cause renal toxicity, characterized by vacuolation of renal tubular epithelial cells. The mechanism is thought to be related to the cellular uptake and accumulation of HPβCD, leading to cholesterol depletion from cellular membranes and subsequent cellular stress.

Caption: High parenteral doses of HPβCD can lead to nephrotoxicity through cellular uptake, cholesterol depletion, and subsequent cellular stress in renal tubular epithelial cells.

Conclusion

The extensive toxicological evaluation of this compound has demonstrated its low toxicity profile, particularly when administered orally. The available data from acute, subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies support its safe use as a pharmaceutical excipient. While high parenteral doses have been associated with reversible renal and ototoxic effects, these are generally observed at exposure levels significantly higher than those achieved in typical pharmaceutical formulations. Understanding the mechanisms underlying these toxicities, such as caspase-mediated apoptosis in ototoxicity and cholesterol depletion in nephrotoxicity, is crucial for risk assessment and the development of safer drug delivery systems. This comprehensive review provides a valuable resource for researchers and drug development professionals in evaluating the safety of HPβCD in their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxypropyl-β-cyclodextrin protects from kidney disease in experimental Alport syndrome and focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. scispace.com [scispace.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Subchronic (13-week) oral toxicity study of gamma-cyclodextrin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. nib.si [nib.si]

- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 15. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. inotiv.com [inotiv.com]

- 19. criver.com [criver.com]

- 20. scantox.com [scantox.com]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies - Overton [app.overton.io]

- 24. oecd.org [oecd.org]

- 25. researchgate.net [researchgate.net]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. Cyclodextrins and Iatrogenic Hearing Loss: New Drugs with Significant Risk - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Hydroxypropyl-Beta-Cyclodextrin's Degree of Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide that has garnered significant attention in the pharmaceutical industry as a versatile excipient.[1] Its primary function is to enhance the aqueous solubility, stability, and bioavailability of poorly soluble drug compounds through the formation of non-covalent inclusion complexes.[2][3] HPβCD is a derivative of beta-cyclodextrin (B164692) where hydroxypropyl groups have been substituted for hydroxyl groups on the glucose units.[4] The average number of these hydroxypropyl groups per cyclodextrin (B1172386) molecule is defined as the degree of substitution (DS), a critical parameter that dictates the physicochemical and biological properties of the HPβCD.[4] This guide provides a comprehensive overview of how the DS of HPβCD influences its performance in drug formulation and its interaction with biological systems.

The Role of Degree of Substitution (DS)

The DS of HPβCD is not a single value but rather a distribution of differently substituted cyclodextrin species.[4] This heterogeneity poses challenges in characterization but also offers opportunities for fine-tuning the properties of the cyclodextrin for specific applications.[5] The DS can significantly impact solubility, complexation efficiency, and safety, making its careful consideration crucial in drug development.[6][7]

Impact of DS on Physicochemical Properties and Drug Complexation

The degree of substitution has a profound effect on the fundamental properties of HPβCD and its ability to form inclusion complexes with guest molecules.

Solubility and Complexation Efficiency

The introduction of hydroxypropyl groups disrupts the hydrogen bonding network of the parent β-cyclodextrin, leading to a significant increase in aqueous solubility. However, the relationship between DS and the solubilizing capacity for drugs is not always linear. For some drugs, a higher DS leads to weaker solubilizing capacity.[6]

The stability of the inclusion complex, quantified by the stability constant (Kc), is also influenced by the DS. For some guest molecules, the stability constant increases with the degree of substitution, while for others, a maximum is observed at an intermediate DS.[8][9] This is because the hydroxypropyl groups can sometimes sterically hinder the entry of the guest molecule into the cyclodextrin cavity.[10]

Table 1: Effect of HPβCD Degree of Substitution on Solubilizing Capacity for Various Drugs

| Degree of Substitution (DS) | Drug Class | Observation | Reference |

| High (7.76) | Steroids, BCS Class II | Weaker solubilizing capacity | [6] |

| Low (4.55) / Medium (6.16) | Steroids, BCS Class II | Stronger solubilizing capacity | [6] |

| Increasing DS | Fenbufen | Increased stability constant | [8] |

| Increasing DS | Phenolphthalein | Decreasing formation constants | [9] |

| Increasing DS | p-Nitrophenol | Maximum formation constant at intermediate DS | [9] |

Influence of DS on Biological Interactions and Safety

The interaction of HPβCD with biological systems, particularly its safety profile, is a critical consideration in pharmaceutical applications.

Hemolytic Activity and Toxicity

A significant safety concern with cyclodextrins is their potential to cause hemolysis by extracting cholesterol from red blood cell membranes. Studies have shown that HPβCD with a high degree of substitution exhibits lower hemolytic activity compared to those with a low or medium DS.[6]

In terms of systemic toxicity, intravenous administration of HPβCD with a low DS resulted in more pronounced, though reversible, changes in hematological and biochemical parameters in rats.[6] Conversely, HPβCD with a medium DS showed slightly greater potential for nephrotoxicity.[6] Overall, HPβCD is generally considered to be well-tolerated, especially when administered orally.[11][12]

Table 2: Impact of HPβCD Degree of Substitution on Toxicity

| Degree of Substitution (DS) | Toxicity Parameter | Observation | Reference |

| High (7.76) | Hemolytic Activity | Lower | [6] |

| Low (4.55) | Hematological/Biochemical Changes | More pronounced (reversible) | [6] |

| Medium (6.16) | Nephrotoxicity | Slightly greater | [6] |

Interaction with Cholesterol

The ability of HPβCD to interact with and extract cholesterol from cell membranes is a key mechanism underlying both its therapeutic applications (e.g., in Niemann-Pick disease type C) and its potential toxicity.[13][14] The efficiency of cholesterol extraction can be influenced by the DS. Molecular dynamics simulations suggest that the binding of cholesterol to HPβCD is a spontaneous and thermodynamically favorable process, driven primarily by van der Waals interactions.[15] The conformation and solubility of the resulting cholesterol-HPβCD complex are also dependent on the cyclodextrin's substitution pattern.[15]

Experimental Protocols

Accurate characterization of HPβCD and its inclusion complexes is paramount for reproducible and reliable drug development.

Determination of Degree of Substitution

Method: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][16]

Protocol:

-

Dissolve a known amount of the HPβCD sample in deuterium (B1214612) oxide (D2O).

-

Acquire the 1H NMR spectrum.

-

Integrate the signal corresponding to the methyl protons of the hydroxypropyl groups (around 1.1 ppm) and the anomeric protons of the glucose units (around 5.1 ppm).

-

The molar substitution (MS), which is the average number of hydroxypropyl groups per anhydroglucose (B10753087) unit, can be calculated using the formula: MS = (Integral of methyl protons / 3) / (Integral of anomeric protons).[16]

-

The degree of substitution (DS) is then calculated as: DS = MS x 7.

Phase Solubility Studies

Method: Higuchi and Connors Method.[17][18]

Protocol:

-

Prepare a series of aqueous solutions with increasing concentrations of HPβCD.

-

Add an excess amount of the drug to each solution.

-

Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Filter the suspensions to remove the undissolved drug.

-

Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the concentration of the dissolved drug against the concentration of HPβCD. The slope of the resulting phase solubility diagram can be used to determine the stability constant (Kc) of the inclusion complex.

Hemolysis Assay

Method: Spectrophotometric determination of hemoglobin release from erythrocytes.[19][20]

Protocol:

-

Obtain fresh red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).

-

Prepare a suspension of RBCs in PBS at a specific concentration.

-

Prepare a series of HPβCD solutions with varying concentrations and DS.

-

Mix the RBC suspension with the HPβCD solutions and incubate at 37°C for a defined period.

-

Use a positive control (e.g., Triton X-100 or distilled water) to induce 100% hemolysis and a negative control (PBS) for 0% hemolysis.[19][20]

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm or 577 nm).[19][20]

-

Calculate the percentage of hemolysis for each HPβCD concentration relative to the positive and negative controls.

Visualizations

Logical Relationship of DS Effects

Caption: Logical flow of how the Degree of Substitution (DS) of HPβCD impacts its properties and performance.

Experimental Workflow for Phase Solubility Study

Caption: Step-by-step workflow for conducting a phase solubility study.

Signaling Pathway: HPβCD-Mediated Cholesterol Depletion

Caption: Simplified pathway of HPβCD-mediated cholesterol depletion from the plasma membrane.

Conclusion

The degree of substitution is a pivotal parameter in the design and application of HPβCD in pharmaceutical formulations. It significantly influences the physicochemical properties, drug complexation behavior, and safety profile of the cyclodextrin. A thorough understanding and characterization of the DS are essential for optimizing drug delivery systems and ensuring their safety and efficacy. For some applications, a lower DS may be preferable for its enhanced solubilizing capacity, while a higher DS might be chosen for its improved safety profile, particularly with respect to hemolytic activity. The choice of HPβCD with a specific DS should be tailored to the properties of the drug molecule and the intended route of administration.

References

- 1. Influence of degree of substitution on the hydroxypropyl-β-cyclodextrin complexation with rifampicin in water solution: a molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Characterization of hydroxypropyl-beta-cyclodextrins used in the treatment of Niemann-Pick Disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyclodextrinnews.com [cyclodextrinnews.com]

- 6. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy | MDPI [mdpi.com]

- 9. Influence of the guests, the type and degree of substitution on inclusion complex formation of substituted beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydroxypropyl-β-Cyclodextrin Depletes Membrane Cholesterol and Inhibits SARS-CoV-2 Entry into HEK293T-ACEhi Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endocytosis of beta-cyclodextrins is responsible for cholesterol reduction in Niemann-Pick type C mutant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the role of cyclodextrins as a cholesterol scavenger: a molecular dynamics investigation of conformational changes and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.younginmt.com [file.younginmt.com]

- 17. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. farmaciajournal.com [farmaciajournal.com]

- 19. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thno.org [thno.org]

A Deep Dive into the Thermal Properties of Hydroxypropyl-Beta-Cyclodextrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core thermal properties of hydroxypropyl-beta-cyclodextrin (HPβCD), a widely used pharmaceutical excipient. Understanding these properties is critical for formulation development, manufacturing processes, and ensuring the stability and efficacy of drug products. This guide provides a comprehensive overview of HPβCD's thermal behavior, detailed experimental protocols for its analysis, and a summary of key quantitative data.

Introduction to the Thermal Behavior of HPβCD

This compound is a derivative of beta-cyclodextrin (B164692), modified to enhance its aqueous solubility and safety profile. As a partially crystalline or amorphous powder, its behavior upon heating is complex and characterized by several key thermal events. These include dehydration, glass transition, and thermal decomposition. The specific temperatures at which these events occur are influenced by factors such as the degree of substitution (DS) of the hydroxypropyl groups and the residual water content within the material.

Key Thermal Properties of HPβCD

The thermal characteristics of HPβCD are crucial for its application in pharmaceutical formulations. The primary thermal events of interest are the glass transition temperature (Tg), melting point (Tm), and decomposition temperature (Td).

Glass Transition Temperature (Tg)

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a molten or rubber-like state. For HPβCD, which is often amorphous, the glass transition temperature is a critical parameter. It is reported that the glass transition for cyclodextrins can be difficult to observe directly as it may occur above the thermal degradation point. However, in some cases, a glass transition has been observed in the range of 225 to 250°C, and this temperature can vary with the degree of substitution.[1] The presence of water acts as a plasticizer, significantly lowering the Tg of HPβCD.

Melting Point (Tm)

While HPβCD is often amorphous, some sources report a melting point, which likely refers to the melting of any crystalline domains within the material. The reported melting point for HPβCD shows some variability, with values around 267 °C (decomposes) and 278 °C (decomposes) being cited.[2][3][4][5][6][7] This variation can be attributed to differences in the degree of substitution and the presence of impurities.

Decomposition Temperature (Td)

The thermal decomposition of HPβCD involves the breakdown of its chemical structure at elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used to determine the onset of decomposition. Studies have shown that the thermal decomposition of HPβCDs occurs in the range of approximately 300°C to 400°C.[8] It has also been observed that the decomposition temperature increases linearly with an increase in the molecular degree of substitution.[8] TGA curves for HPβCD typically show an initial weight loss at lower temperatures (around 100°C) corresponding to the loss of water, followed by the major decomposition at higher temperatures.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative thermal properties of HPβCD as reported in the literature.

Table 1: Reported Melting and Decomposition Temperatures of HPβCD

| Thermal Property | Temperature Range (°C) | Notes |

| Melting Point (Tm) | 267 (decomposes) | Varies with supplier and purity.[2][3][6][7] |

| 278 (decomposes) | Varies with supplier and purity.[4][5] | |

| Decomposition Temperature (Td) | 300 - 400 | Onset of major thermal degradation.[8] |

| ~308 | Determined by capillary-melting apparatus.[1] |

Table 2: Glass Transition Temperature (Tg) of HPβCD

| Condition | Temperature Range (°C) | Notes |

| Amorphous HPβCD | 225 - 250 | Varies with the degree of substitution.[1] |

| HPβCD in frozen formulation | -17.75 | For a 13.3% HPβCD formulation at pH 7.9. |

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible thermal analysis data. The following sections outline the methodologies for the key techniques used to characterize the thermal properties of HPβCD.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and glass transition.

Experimental Workflow for DSC Analysis

Caption: Workflow for DSC analysis of HPβCD.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-10 mg of the HPβCD sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent the loss of volatiles during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature above the expected thermal events (e.g., 350°C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify and quantify thermal events such as the glass transition (as a step change in the baseline) and melting (as an endothermic peak).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Workflow for TGA Analysis

Caption: Workflow for TGA analysis of HPβCD.

Detailed Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation:

-

Accurately weigh 5-15 mg of the HPβCD sample into a tared TGA pan (e.g., platinum or alumina).

-

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Td) from the thermogram. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates.

-

Differential Thermal Analysis (DTA)

DTA is a technique in which the temperature difference between a sample and an inert reference is measured as a function of temperature while both are subjected to a controlled temperature program. It is used to detect physical and chemical changes that are accompanied by a change in enthalpy.

Logical Relationship in DTA Measurement

Caption: Logical flow of a DTA experiment.

Detailed Protocol:

-

Instrument Calibration: Calibrate the DTA instrument for temperature using standard materials with known transition temperatures.

-

Sample Preparation:

-

Place a small amount of the HPβCD sample (typically 5-20 mg) into a sample crucible.

-

Place a similar volume of an inert reference material (e.g., calcined alumina) into an identical reference crucible.

-

-

Instrument Setup:

-

Position the sample and reference crucibles in the DTA heating block.

-

Ensure good thermal contact between the crucibles and the temperature sensors.

-

Control the atmosphere in the sample chamber, typically by purging with an inert gas like nitrogen.

-

-

Thermal Program:

-

Subject the sample and reference to a controlled temperature program, typically a linear heating rate (e.g., 5-20°C/min).

-

-

Data Analysis:

-

Record the differential temperature (ΔT) between the sample and reference as a function of the sample temperature.

-

Plot ΔT versus temperature to obtain the DTA curve. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., crystallization) will appear as upward peaks.

-

Influence of Key Factors on Thermal Properties

Degree of Substitution (DS)

The degree of substitution of hydroxypropyl groups on the beta-cyclodextrin backbone has a significant impact on its thermal properties. A higher DS generally leads to a more amorphous character and can influence the glass transition temperature. Research has shown that the thermal decomposition temperature of HPβCDs increases linearly as the molecular DS increases.[8] This suggests that the hydroxypropyl groups contribute to the overall thermal stability of the molecule.

Water Content

Water acts as a plasticizer for HPβCD, meaning it can significantly lower the glass transition temperature. The presence of water molecules within the amorphous structure of HPβCD increases the free volume and molecular mobility, leading to a decrease in the temperature required for the transition from a glassy to a rubbery state. Therefore, the hydration level of an HPβCD sample is a critical factor to control and report when measuring its thermal properties. The initial weight loss observed in TGA curves below 100°C is a direct measure of the water content.

Conclusion

The thermal properties of this compound are of paramount importance in its application as a pharmaceutical excipient. A thorough understanding of its glass transition, melting, and decomposition behavior, as well as the influence of factors like the degree of substitution and water content, is essential for the development of stable and effective drug formulations. The standardized experimental protocols for DSC, TGA, and DTA provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling consistent and reliable characterization of this critical excipient.

References

- 1. Thermal analysis of freeze-dried liposome-carbohydrate mixtures with modulated temperature differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A thermogravimetric analysis (TGA) method developed for estimating the stoichiometric ratio of solid-state {alpha}-cyclodextrin-based inclusion complexes (Journal Article) | ETDEWEB [osti.gov]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. commons.ggc.edu [commons.ggc.edu]

- 8. foodsafety.institute [foodsafety.institute]

The Complex Dance of Molecules: An In-depth Technical Guide to the Aggregation Behavior of Hydroxypropyl-Beta-Cyclodextrin in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Hydroxypropyl-beta-cyclodextrin (HPβCD), a widely utilized excipient in the pharmaceutical industry for enhancing the solubility and stability of poorly water-soluble drugs, exhibits a complex and critical behavior in aqueous solutions: self-aggregation. While less prone to aggregation than its parent molecule, β-cyclodextrin, the formation of HPβCD aggregates can significantly impact drug formulation efficacy, stability, and delivery. This technical guide provides a comprehensive overview of the aggregation behavior of HPβCD, detailing the underlying principles, influencing factors, and the experimental methodologies used for its characterization.

The Phenomenon of HPβCD Self-Aggregation

In aqueous solutions, HPβCD molecules can self-assemble into larger, non-covalently bound structures known as aggregates. This process is concentration-dependent and is characterized by a critical aggregation concentration (CAC), above which the formation of aggregates becomes significant. Unlike the well-defined critical micelle concentration (CMC) of traditional surfactants, the CAC of HPβCD often represents a more gradual transition from a monomeric to an aggregated state.

The driving forces behind HPβCD aggregation are complex and are thought to involve a combination of hydrophobic interactions and hydrogen bonding. The hydroxypropyl groups increase the aqueous solubility of β-cyclodextrin and also introduce steric hindrance, which generally reduces the tendency for aggregation compared to the parent cyclodextrin (B1172386).[1][2][3][4] Nevertheless, at higher concentrations, intermolecular interactions lead to the formation of these supramolecular structures.

Quantitative Insights into HPβCD Aggregation

The critical aggregation concentration and the size of the resulting aggregates are key parameters in understanding and controlling HPβCD behavior in formulations. These values can be influenced by the specific grade of HPβCD (degree of substitution), temperature, and the presence of other molecules.

| Parameter | Value | Method | Comments | Reference |

| Critical Aggregation Concentration (CAC) | ~11.8% (w/v) or 118 mg/mL | Permeability Studies | Determined using a 3.5–5 kDa MWCO membrane. | [1][5][6] |

| ~11% (w/v) | Viscometry | Inflexion point in viscosity vs. concentration plot. | [1] | |

| 2-12% (m/v) | DLS and ¹H-NMR | Range observed for different types of HPβCD. | [5][6] | |

| ca. 2% (m/v) | DLS and ¹H-NMR | For a specific type of HPβCD. | [7] | |

| Aggregate Size (Hydrodynamic Diameter) | < 200 nm | Dynamic Light Scattering (DLS) | At concentrations below 20% HPβCD without guest molecules. | [8] |

| Bimodal distribution: ~100 nm and ~800 nm | Dynamic Light Scattering (DLS) | Observed in unfiltered, stored solutions. | [1] | |

| > 20 kDa | Permeability Studies | Aggregates do not freely permeate through a 20 kDa MWCO membrane. | [1] | |

| > 100 kDa | Permeability Studies | For HPβCD complex aggregates with hydrocortisone. | [9] |

Factors Influencing HPβCD Aggregation

The propensity of HPβCD to aggregate is not solely an intrinsic property but is significantly modulated by its environment.

3.1. Concentration: As the concentration of HPβCD in an aqueous solution increases, the likelihood of intermolecular interactions and subsequent aggregation rises. This is the primary driver for the formation of aggregates above the CAC.[1][5][6]

3.2. Presence of Guest Molecules: The inclusion of guest molecules into the HPβCD cavity can have a profound effect on aggregation. The nature of the guest molecule plays a crucial role. For instance, studies with a series of parabens have shown that longer alkyl chains on the guest molecule lead to the formation of more and larger aggregates.[8][10][11][12] This suggests that the aggregation may be driven by the self-assembly of drug/HPβCD inclusion complexes.[13] However, the relationship between guest inclusion and aggregation can be complex, and no universal trend has been established.[10][11]

3.3. Temperature: Temperature can influence the hydration of HPβCD and the strength of hydrophobic interactions, thereby affecting aggregation. Increasing the temperature can lead to a decrease in both CD aggregation and hydration.[14]

3.4. Presence of Other Excipients: The addition of other formulation components can either promote or inhibit aggregation. For example, urea (B33335) has been observed to alter the aggregation profile of HPβCD.[1]

Experimental Methodologies for Characterizing HPβCD Aggregation

A variety of analytical techniques can be employed to detect and quantify HPβCD aggregates. The choice of method is critical, as each has its own sensitivities and limitations.

4.1. Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the hydrodynamic diameter of particles in a solution. It is highly effective for detecting the presence of HPβCD aggregates and estimating their size distribution.[1][2][3][4][6][15] However, DLS can have limitations in quantifying the extent of aggregation, and results can be influenced by the measurement angle.[1][6]

-

Experimental Protocol:

-

Sample Preparation: Prepare a series of HPβCD solutions in the desired aqueous medium (e.g., water, buffer) at various concentrations. Filter the solutions through a low-binding membrane (e.g., 0.22 µm) to remove dust and other extraneous particles.

-

Instrument Setup: Use a DLS instrument equipped with a laser light source and a photodetector. Set the scattering angle (e.g., 90° or 173°). Equilibrate the sample cell at the desired temperature (e.g., 25 °C).

-

Measurement: Place the sample in the instrument and allow it to equilibrate. Collect the scattered light intensity fluctuations over time.

-

Data Analysis: The instrument's software uses a correlation function to analyze the fluctuations and calculate the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter. The appearance of larger species at higher concentrations is indicative of aggregation.

-

4.2. Permeability Studies (Dialysis): This method assesses the ability of HPβCD and its aggregates to pass through a semi-permeable membrane with a specific molecular weight cut-off (MWCO). It is considered a very effective and minimally invasive method for determining the apparent CAC.[1][2][3][4][15]

-

Experimental Protocol:

-

Apparatus: Utilize a Franz diffusion cell or a similar dialysis setup with a donor and a receptor chamber separated by a semi-permeable membrane (e.g., cellulose (B213188) ester with a defined MWCO).

-

Membrane Selection: Choose membranes with various MWCOs (e.g., 3.5-5 kDa, 20 kDa, 50 kDa) to probe different aggregate sizes.

-

Procedure: Fill the donor chamber with the HPβCD solution of a specific concentration. Fill the receptor chamber with the same aqueous medium without HPβCD. Maintain constant stirring in the receptor chamber.

-

Sampling and Analysis: At predetermined time intervals, withdraw samples from the receptor chamber and analyze the concentration of HPβCD using a suitable analytical method (e.g., HPLC-CAD/ELSD).

-

Data Interpretation: Plot the flux of HPβCD across the membrane as a function of the initial HPβCD concentration. A deviation from linearity in this plot indicates the formation of aggregates that are too large to pass through the membrane pores, and the inflection point is taken as the apparent CAC.

-

4.3. Viscometry: Measuring the viscosity of HPβCD solutions at different concentrations can provide insights into aggregation. An anomalous increase in viscosity that deviates from the expected linear behavior can indicate the formation of aggregates.[1]

-

Experimental Protocol:

-

Instrument: Use a viscometer (e.g., a cone-and-plate or a capillary viscometer) capable of precise measurements at a controlled temperature.

-

Sample Preparation: Prepare a range of HPβCD concentrations in the desired solvent.

-

Measurement: Measure the viscosity of each solution at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the viscosity as a function of HPβCD concentration. A linear increase is expected at lower concentrations. An exponential increase or a distinct inflection point at higher concentrations suggests the onset of significant aggregation.[1]

-

4.4. Surface Tension Measurement (Tensiometry): While a common method for determining the CMC of surfactants, tensiometry is generally considered inadequate for studying HPβCD aggregation. HPβCD has only a minor effect on the surface tension of water, making it difficult to detect a clear inflection point corresponding to the CAC.[1][3][4][6][15]

4.5. Osmometry: Osmolality measurements can reveal deviations from ideal solution behavior. For HPβCD, solute-solvent interactions are the primary contributors to these deviations, which may be related to the presence of aggregates.[1][2][3][4][6][15]

Visualizing HPβCD Aggregation and its Analysis

Logical Relationship of HPβCD Aggregation

Caption: Equilibrium between HPβCD monomers and aggregates in aqueous solution.

Experimental Workflow for CAC Determination

Caption: A generalized experimental workflow for determining the CAC of HPβCD.

Conclusion

The aggregation of this compound in aqueous solutions is a multifaceted phenomenon of significant importance in pharmaceutical formulation development. A thorough understanding of the critical aggregation concentration, aggregate size, and the factors that influence this behavior is essential for optimizing drug solubility, stability, and bioavailability. The selection of appropriate analytical techniques, particularly dynamic light scattering and permeability studies, is crucial for the accurate characterization of HPβCD aggregates. By carefully controlling the formulation parameters, researchers and drug development professionals can harness the beneficial properties of HPβCD while mitigating any potential negative consequences of aggregation.

References

- 1. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques [mdpi.com]

- 4. iris.hi.is [iris.hi.is]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A study of the aggregation of cyclodextrins: Determination of the critical aggregation concentration, size of aggregates and thermodynamics using isodesmic and K2-K models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.vu.nl [research.vu.nl]

- 9. Self-assembly of cyclodextrin complexes: aggregation of hydrocortisone/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.vu.nl [research.vu.nl]

- 11. The impact of guest compounds on cyclodextrin aggregation behavior: A series of structurally related parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Self-assembly of cyclodextrins: the effect of the guest molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]